N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide
Description
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a fused thienopyrazole core substituted with a 4-chlorophenyl group and an acetamide side chain bearing a 3,4-dimethoxyphenyl moiety. Thienopyrazole scaffolds are known for their pharmacological relevance, including kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-27-18-8-3-13(9-19(18)28-2)10-20(26)23-21-16-11-29-12-17(16)24-25(21)15-6-4-14(22)5-7-15/h3-9H,10-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDAECPHQVYOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the thieno[3,4-c]pyrazole core, typically through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and dimethoxyphenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used in biological assays to understand its interaction with various biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related acetamide derivatives, focusing on structural features, synthesis, and physicochemical properties.
Substituent Effects on Aromatic Rings
- Electronic and Steric Effects: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, increasing solubility and polar surface area compared to electron-withdrawing dichlorophenyl or chlorophenyl groups in analogs .
Spectroscopic and Analytical Data
- The target compound’s IR spectrum would distinguish itself via methoxy C-O stretches (~1250 cm⁻¹) absent in dichlorophenyl analogs. Its HRMS would reflect a higher molecular weight due to the fused thienopyrazole and dimethoxyphenyl groups .
Crystallographic and Conformational Insights
- In the dichlorophenyl-thiazole analog, the dihedral angle between the dichlorophenyl and thiazole rings is 61.8°, influencing crystal packing via N–H⋯N hydrogen bonds . The target compound’s thienopyrazole core and dimethoxyphenyl group may adopt a distinct torsion angle (~50–70°), altering solubility and solid-state interactions. Methoxy groups could participate in C–H⋯O or π-stacking interactions absent in chlorinated analogs .
Implications for Structure-Activity Relationships (SAR)
- The target compound’s methoxy groups may reduce toxicity compared to chlorinated analogs while maintaining affinity for similar targets. Thienopyrazole’s rigidity may improve pharmacokinetic properties over flexible triazole or thiazole systems .
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 371.86 g/mol. The compound features a fused thiophene and pyrazole ring system along with a chlorophenyl group and a dimethoxyphenyl acetamide moiety. These structural elements enhance its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant activity against various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis. For instance, it has been shown to interact with enzymes critical for tumor growth inhibition in various cancer cell lines.
- Antimicrobial Properties : The compound demonstrates potential antimicrobial activity by inhibiting enzymes involved in bacterial cell wall synthesis. This suggests its utility as an antibacterial agent.
- Anti-inflammatory Effects : Certain derivatives of thienopyrazoles have been reported to exhibit anti-inflammatory properties superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising avenue for further exploration in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction studies reveal that the compound can inhibit various kinases and enzymes that are pivotal in cellular signaling pathways.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells through modulation of p53/p21 pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies have indicated that compounds within the thienopyrazole class can influence ROS levels in cells, contributing to their anticancer effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds within the thienopyrazole family:
These findings suggest that the thienopyrazole scaffold is a promising candidate for further drug development targeting various diseases.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
A robust method involves carbodiimide-mediated coupling. For example, 4-chlorophenylacetic acid derivatives can be reacted with amines (e.g., substituted anilines) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, with triethylamine as a base. Post-reaction, purification via recrystallization (e.g., using dichloromethane/ethyl acetate mixtures) yields high-purity crystals suitable for structural analysis .
Advanced: How can computational methods optimize reaction pathways?
Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and intermediates. For instance, ICReDD’s approach combines computational screening of reaction parameters (e.g., solvent effects, temperature) with machine learning to prioritize experimental conditions, reducing trial-and-error cycles by >50% .
Basic: What techniques validate the compound’s crystal structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Dihedral angles : E.g., 65.2° between aromatic rings in related acetamide derivatives.
- Hydrogen bonding : N–H⋯O interactions (2.0–2.2 Å) stabilize crystal packing (Table 1, ).
- Weak interactions : C–H⋯O/F contacts contribute to lattice stability.
Advanced: How to resolve contradictions in biological activity data?
Answer:
Contradictions may arise from:
- Purity : Ensure ≥95% purity (HPLC/LC-MS validation).
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times).
- Solubility : Use co-solvents (DMSO <1% v/v) to avoid aggregation.
Replicate studies under controlled conditions and cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .
Basic: How to apply statistical experimental design (DoE) in synthesis?
Answer:
Use factorial designs to optimize variables (e.g., temperature, molar ratios). For example:
- Central Composite Design : Vary EDC concentration (1–1.5 eq) and reaction time (3–6 hrs).
- Response Surface Methodology : Maximize yield while minimizing byproducts.
This reduces required experiments by 40–60% compared to one-factor-at-a-time approaches .
Advanced: What in vitro assays are suitable for pharmacological profiling?
Answer:
- Kinase inhibition : Fluorescence polarization assays with purified enzymes.
- Cellular uptake : LC-MS quantification in target cell lines (e.g., HeLa).
- Cytotoxicity : MTT/WST-1 assays with EC50 determination.
Reference proteomics tools (e.g., affinity pull-downs) to map protein targets .
Basic: How to assess stability under varying conditions?
Answer:
- Thermal stability : TGA/DSC analysis (ramp 10°C/min, 25–300°C).
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines).
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C, monitor degradation via HPLC .
Advanced: Design strategies for SAR studies?
Answer:
- Core modifications : Replace thienopyrazole with pyrazolo[3,4-d]pyrimidine ().
- Substituent effects : Compare 4-Cl vs. 4-F phenyl groups on binding affinity.
- Bioisosteres : Replace acetamide with sulfonamide ( ). Validate via molecular docking (AutoDock Vina) .
Basic: How to address poor aqueous solubility?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) for encapsulation.
- Salt formation : Screen with HCl or sodium salts.
- Prodrug approach : Introduce phosphate esters for enhanced dissolution .
Advanced: Can green chemistry principles improve synthesis?
Answer:
Yes. Implement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
